4-Bromobenzyl 3-acetylmaprounate

Beschreibung

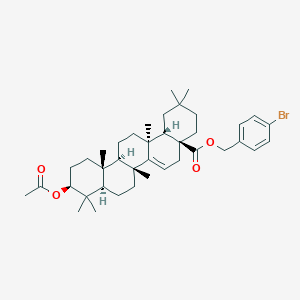

4-Bromobenzyl 3-acetylmaprounate is a synthetic organic compound featuring a 4-bromobenzyl group attached to a modified maprounic acid backbone with an acetyl substituent. The 4-bromobenzyl group is a critical structural element that enhances electrophilicity and stability in synthetic intermediates, enabling diverse functionalization pathways .

Eigenschaften

CAS-Nummer |

123887-66-1 |

|---|---|

Molekularformel |

C39H55BrO4 |

Molekulargewicht |

667.8 g/mol |

IUPAC-Name |

(4-bromophenyl)methyl (4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C39H55BrO4/c1-25(41)44-32-16-19-36(6)28(35(32,4)5)13-17-37(7)29(36)14-18-38(8)30(37)15-20-39(22-21-34(2,3)23-31(38)39)33(42)43-24-26-9-11-27(40)12-10-26/h9-12,15,28-29,31-32H,13-14,16-24H2,1-8H3/t28-,29+,31-,32-,36-,37+,38+,39+/m0/s1 |

InChI-Schlüssel |

YXYOERKDOLFSLL-FQMFXQSHSA-N |

SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C(=O)OCC6=CC=C(C=C6)Br)(C)C)C)C |

Kanonische SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C |

Synonyme |

4-bromobenzyl 3-acetylmaprounate p-BBAM |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Reactivity and Stability

4-Bromobenzyl Bromide Derivatives :

The reactivity of 4-bromobenzyl-containing compounds is influenced by steric and electronic effects. For example, 4-bromobenzyl bromide reacts 3 times faster than its isomer, [21], in pseudo-first-order kinetic conditions due to enhanced electrophilicity at the benzyl position . This trend is consistent in axially substituted metalloporphyrin complexes, where the 4-bromobenzyl group stabilizes intermediates in multicomponent reactions .- Triazole Derivatives: In 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, the 4-bromobenzyl group improves antimicrobial activity compared to non-halogenated analogs. The bromine atom increases lipophilicity, enhancing membrane penetration against bacterial and fungal strains (e.g., Staphylococcus aureus and Candida albicans) .

Structural and Physical Properties

- Crystallography: X-ray analysis of 1,3,4-oxadiazole 5a (a structural analog of 5g) confirms a monoclinic crystal system (space group P21/c), with the 4-bromobenzyl group contributing to planar molecular geometry .

- Thermal Stability: Fluorinated liquid crystals with 4-bromobenzyl groups exhibit thermal stability up to 250°C, making them suitable for display technologies .

Key Research Findings

Reactivity Advantage: The 4-bromobenzyl group accelerates reaction kinetics by 3-fold in electrophilic substitutions compared to non-brominated isomers .

Biological Potency : Bromine enhances antimicrobial and pesticidal activity through improved lipophilicity and target binding .

Material Science Applications : Enhanced thermal stability and nematic phase behavior in liquid crystals highlight the group’s utility in optoelectronics .

Q & A

Basic: What synthetic routes are optimal for preparing 4-bromobenzyl derivatives, and how can reaction conditions be tailored to maximize yield?

4-Bromobenzyl derivatives are typically synthesized via free radical bromination of toluene analogs using bromine (Br₂) under UV light or peroxide initiators (e.g., benzoyl peroxide). For example, 4-bromobenzyl bromide is produced by brominating 4-bromotoluene, with yields optimized by controlling reaction time and stoichiometry . Nucleophilic substitution (e.g., SN2) is another key route, as seen in the reaction of 4-bromobenzyl chloride with NaCN in ethanol to form 4-bromobenzyl cyanide . Methodological tips:

- Use inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or GC-MS.

Basic: Which characterization techniques are critical for confirming the structure of 4-bromobenzyl 3-acetylmaprounate?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and functional groups.

- X-ray Crystallography : For unambiguous determination of molecular geometry (e.g., orthogonal crystal systems with space group Pna2₁ observed in 4-bromobenzyl chloride) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Thermal Analysis : Melting point (mp) and boiling point (bp) comparisons with literature values (e.g., mp 117–119°C for 4-bromophenylacetic acid) .

Advanced: How does the electronic environment of the benzyl group influence nucleophilic substitution in 4-bromobenzyl compounds?

The electron-withdrawing bromine atom at the para position enhances the electrophilicity of the benzylic carbon, facilitating SN2 reactions. Competitive experiments (e.g., reacting 4-bromobenzyl bromide vs. chloride with PPh₃) demonstrate higher reactivity of bromides due to better leaving-group ability . Methodological considerations:

- Use computational tools (DFT) to map electron density.

- Compare kinetics in polar aprotic vs. protic solvents.

Advanced: How can researchers resolve contradictions in reactivity data across solvents for SN2 reactions involving 4-bromobenzyl derivatives?

Contradictions often arise from solvent polarity effects. For example, in CHCl₃, 4-bromobenzyl bromide reacts faster with PPh₃ than its chloride analog, but this trend may reverse in polar solvents. Strategies:

- Conduct solvent-screening studies with controlled dielectric constants.

- Use Arrhenius plots to compare activation energies in different media .

Advanced: What crystallographic methodologies are recommended to analyze intermolecular interactions in 4-bromobenzyl compounds?

- Single-crystal X-ray diffraction (SC-XRD) : Resolve crystal packing and weak interactions (e.g., Br⋯Cl contacts in 4-bromobenzyl chloride) .

- Hirshfeld surface analysis : Quantify intermolecular contact contributions.

- Temperature-dependent studies : Assess thermal motion effects on crystal structure (e.g., data collected at 200 K to minimize disorder) .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate 4-bromobenzyl analogs’ bioactivity?

- Analog synthesis : Modify substituents (e.g., replacing benzyl chloride with hydroxyl or amine groups) and compare bioactivity .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) or cell viability tests (e.g., IC₅₀ determination).

- Molecular docking : Map interactions with biological targets (e.g., proteins) using software like AutoDock .

Basic: What storage and handling protocols ensure stability of 4-bromobenzyl derivatives?

- Storage : Keep in amber vials at –20°C to prevent photodegradation.

- Handling : Use anhydrous conditions (e.g., gloveboxes) for moisture-sensitive derivatives like 4-bromobenzyl cyanide .

- Stability testing : Perform accelerated aging studies under varying pH and temperature conditions .

Advanced: Which in vitro assays are suitable for studying this compound’s interaction with biomolecules?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with proteins.

- Fluorescence quenching assays : Monitor ligand-protein interactions via tryptophan fluorescence.

- Microscale Thermophoresis (MST) : Determine dissociation constants (Kd) in low-volume samples .

Advanced: How can thermal analysis techniques (DSC/TGA) elucidate the stability of 4-bromobenzyl derivatives?

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting, decomposition) and purity via enthalpy changes.

- Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring mass loss under controlled heating (e.g., 4-bromophenylacetic acid decomposes at >200°C) .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.